N-[(2-methyl-1H-indol-1-yl)acetyl]glycylglycine
Description
N-[(2-methyl-1H-indol-1-yl)acetyl]glycylglycine is a synthetic peptide derivative featuring a 2-methylindole moiety conjugated to a glycylglycine backbone via an acetyl linker.
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-[[2-[[2-(2-methylindol-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H17N3O4/c1-10-6-11-4-2-3-5-12(11)18(10)9-14(20)16-7-13(19)17-8-15(21)22/h2-6H,7-9H2,1H3,(H,16,20)(H,17,19)(H,21,22) |
InChI Key |
MQDFFZALVJARQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-1-yl)acetyl]glycylglycine typically involves the acylation of glycine derivatives with 2-methyl-1H-indole-1-acetic acid. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, including the use of automated reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(2-methyl-1H-indol-1-yl)acetyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways. The compound may exert its effects by modulating these targets, leading to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Variations
The compound’s structure differs from similar derivatives in three key aspects:
Indole Substitution: The 2-methyl group on the indole ring distinguishes it from analogs like BA2 (2,3-indolo-betulinoyl) and IAG (indol-3-yl), which may influence steric effects and receptor binding .
Peptide Chain Length : Unlike BA3 (glycine-conjugated) or IAG (single glycine), the glycylglycine dipeptide in N-[(2-methyl-1H-indol-1-yl)acetyl]glycylglycine provides additional hydrogen-bonding capacity and enzymatic stability compared to shorter peptide chains .
Linker Chemistry : The acetyl linker contrasts with the amide or ester linkages in analogs like BA2 or FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycylglycine), affecting hydrolysis rates and metabolic pathways .
Table 1: Structural Comparison of Key Compounds
| Compound Name | Indole Substitution | Peptide Chain | Key Functional Groups |
|---|---|---|---|
| This compound | 2-methylindol-1-yl | Glycylglycine | Acetyl linker |
| BA2 (N-(2,3-indolo-betulinoyl)glycylglycine) | 2,3-indolo-betulinoyl | Glycylglycine | Betulinic acid-derived core |
| IAG (N-(1H-indol-3-ylacetyl)glycine) | Indol-3-yl | Glycine | Acetyl linker |
| FAPGG | None | Glycylglycine | Furylacryloyl-phenylalanine |
Anticancer and Cytotoxic Effects
Studies on BA2 (a glycylglycine-conjugated indolo-betulinic acid derivative) reveal that the dipeptide chain enhances cytotoxicity against melanoma cells (B164A5) by ~2.20-fold compared to glycine-conjugated (BA3) or non-peptide derivatives (BA4). This suggests that this compound may similarly benefit from extended peptide chains for improved membrane interaction or lysosomal targeting .
Table 2: Cytotoxicity Data (IC₅₀ Values) for Betulinic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Fold Improvement vs. BA4 | Reference |
|---|---|---|---|---|
| BA2 | B164A5 melanoma | 8.2 | 2.20x | |
| BA3 | B164A5 melanoma | 9.5 | 1.90x | |
| BA4 | B164A5 melanoma | 18.0 | Baseline |
Enzymatic Interactions
Glycylglycine-containing compounds like FAPGG are widely used as substrates for angiotensin-converting enzyme (ACE) assays due to their susceptibility to hydrolysis. However, this compound’s indole moiety may confer resistance to proteolysis, prolonging its bioavailability compared to FAPGG .
Physicochemical and Pharmacokinetic Properties
Thermal Stability
Glycylglycine derivatives exhibit distinct thermal decomposition profiles. For instance, glycylglycine itself pyrolyzes at ~220°C, while conjugation with aromatic groups (e.g., indole) increases thermal stability by ~30–50°C, as seen in betulinic acid analogs .
Absorption and Hydrolysis
In intestinal transport studies, glycylglycine is absorbed intact in the jejunum but undergoes intracellular hydrolysis in the ileum, releasing free glycine. The 2-methylindole group in this compound may further modulate absorption efficiency or hydrolysis rates .
Biological Activity
N-[(2-methyl-1H-indol-1-yl)acetyl]glycylglycine is a synthetic compound that combines an indole moiety with a glycylglycine dipeptide. This unique structural combination imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features:
- Indole Moiety : Known for its diverse pharmacological effects, including anticancer and anti-inflammatory properties.
- Glycylglycine Unit : Enhances solubility and bioavailability, facilitating interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The indole component can inhibit enzymes involved in disease pathways.
- Receptor Binding : The compound may modulate the activity of specific receptors, influencing cellular processes.
Anticancer Properties
Research indicates that compounds with indole structures exhibit significant anticancer activities. For instance, studies have demonstrated that similar indole derivatives can induce apoptosis in cancer cells:
| Compound | Cancer Type | IC50 Value (μM) |
|---|---|---|
| N-(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine | HepG2 (liver carcinoma) | 7.9 |
| 5-(1H-indol-3-yl)methyleneamino-N-phenyl-3-(phenylamino)-1H-pyrazole | HepG2 | 6.1 |
These values suggest that this compound may possess similar properties, potentially leading to further investigation into its anticancer efficacy.
Antimicrobial Activity
This compound's structure suggests potential antimicrobial properties, as indole derivatives are known to exhibit antibacterial activity against various pathogens. For example, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have focused on the biological activity of indole derivatives similar to this compound:
- Antitumor Activity : A study evaluated the cytotoxic effects of indole derivatives on human cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited good-to-excellent antitumor activity against colorectal, breast, liver, and lung cancers .
- Apoptosis Induction : Research on related compounds demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and increased necrosis, highlighting their potential as therapeutic agents .
- Enzymatic Assays : Investigations into enzyme inhibition revealed that indole-based compounds could effectively inhibit key enzymes involved in tumor progression, suggesting a mechanism for their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
